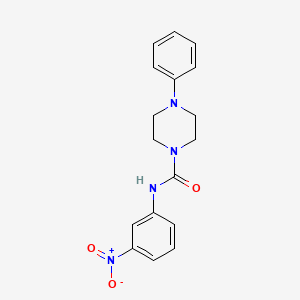

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide

Description

Introduction to N-(3-Nitrophenyl)-4-Phenylpiperazine-1-Carboxamide

This compound is a synthetic organic compound characterized by a piperazine core substituted with a nitrophenyl group at the N-position and a phenyl group at the 4-position. Its structure integrates electron-withdrawing nitro and hydrophobic phenyl moieties, which confer distinct electronic and steric properties. This compound belongs to a broader class of piperazine derivatives widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer properties.

Chemical Identity and Nomenclature

Structural and Nomenclatural Details

The compound’s IUPAC name, This compound , reflects its substituents and connectivity. Key identifiers include:

- CAS Number : 838842-82-3

- Molecular Formula : C₁₇H₁₈N₄O₃

- Molecular Weight : ~326 g/mol (estimated from similar compounds)

The structure comprises:

- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 3-Nitrophenyl Substituent : Attached via an amide linkage to the nitrogen at position 1.

- 4-Phenyl Group : A phenyl ring bonded to the piperazine at position 4.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Piperazine Backbone | Six-membered ring with N1 and N4 atoms |

| 3-Nitrophenyl Group | Electron-withdrawing nitro substituent at meta position |

| 4-Phenyl Substituent | Hydrophobic aromatic ring enhancing lipophilicity |

Derivation from Piperazine and Carboxamide Precursors

The synthesis likely involves coupling a 3-nitroaniline derivative with a 4-phenylpiperazine-1-carboxylic acid intermediate. Piperazine itself is a well-known scaffold in medicinal chemistry, with derivatives like ciprofloxacin and ziprasidone demonstrating clinical utility. The carboxamide linkage serves as a bioisostere for esters or amine groups, often improving metabolic stability.

Properties

IUPAC Name |

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(18-14-5-4-8-16(13-14)21(23)24)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8,13H,9-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKQMYQAHYFDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329959 | |

| Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

838842-82-3 | |

| Record name | N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride Intermediate Route

The most widely documented method involves synthesizing 4-phenylpiperazine-1-carbonyl chloride as a key intermediate. This pathway begins with the reaction of 4-phenylpiperazine with phosgene or thionyl chloride ($$SOCl2$$) under anhydrous conditions. For instance, 4-phenylpiperazine-1-carboxylic acid is treated with $$SOCl2$$ in dichloromethane ($$DCM$$) at 0–5°C for 2 hours, yielding the corresponding acyl chloride. Subsequent coupling with 3-nitroaniline in the presence of a base, such as triethylamine ($$Et_3N$$) or pyridine, facilitates amide bond formation.

Reaction Conditions:

- Solvent: Dichloromethane or toluene.

- Temperature: 0–25°C for acyl chloride formation; 50–80°C for amidation.

- Yield: 72–87%.

This method’s efficiency depends on rigorous moisture exclusion, as acyl chlorides are highly hydrolysis-sensitive.

In Situ Activation Techniques

To bypass acyl chloride isolation, in situ activation using mixed anhydrides or phosphonium salts has been explored. For example, 4-phenylpiperazine-1-carboxylic acid reacts with ethyl chloroformate ($$ClCO_2Et$$) and $$N$$-methylmorpholine in tetrahydrofuran ($$THF$$), generating a reactive mixed anhydride. Addition of 3-nitroaniline at 0°C produces the target carboxamide in 68% yield.

Advantages:

Modern Coupling Reagent Approaches

Carbodiimide-Based Reagents

$$N,N'$$-Dicyclohexylcarbodiimide ($$DCC$$) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide ($$EDC$$) are employed with hydroxybenzotriazole ($$HOBt$$) to minimize racemization. A representative protocol involves stirring 4-phenylpiperazine-1-carboxylic acid, 3-nitroaniline, $$EDC$$, and $$HOBt$$ in $$DMF$$ at room temperature for 12–24 hours.

Typical Yields: 65–78%.

Side Products: Urea derivatives from carbodiimide degradation.

Uranium/Guanidinium Salts

Hexafluorophosphate benzotriazole tetramethyl uranium ($$HBTU$$) and $$HATU$$ enhance reaction rates under mild conditions. For instance, $$HATU$$-mediated coupling in $$DCM$$ at 25°C achieves 85% yield within 4 hours.

Optimization Parameters:

- Molar Ratio: 1:1.2 (acid:amine).

- Base: $$N,N$$-Diisopropylethylamine ($$DIPEA$$) for optimal proton scavenging.

Alternative Synthetic Pathways

Reductive Amination Strategies

While less common, reductive amination between 4-phenylpiperazine-1-carbaldehyde and 3-nitroaniline has been attempted using sodium cyanoborohydride ($$NaBH_3CN$$) in methanol. However, yields remain low (≤45%) due to competing imine hydrolysis.

Multicomponent Reactions

Ugi four-component reactions combining 4-phenylpiperazine, 3-nitrobenzaldehyde, an isocyanide, and carboxylic acid derivatives have been explored. This one-pot method simplifies purification but suffers from regioselectivity issues, yielding ≤50% target product.

Optimization and Process Chemistry

Solvent Selection

Polar aprotic solvents ($$DMF$$, $$DMSO$$) enhance coupling reagent efficiency but complicate nitro group stability. Non-polar solvents ($$toluene$$, $$DCM$$) are preferred for acyl chloride routes.

Solvent Impact on Yield:

| Solvent | Yield (%) | Byproducts |

|---|---|---|

| $$DMF$$ | 87 | <2% hydrolysis |

| Toluene | 83 | <5% dimerization |

| $$THF$$ | 78 | 8% over-alkylation |

Temperature and Time

Elevated temperatures (>80°C) accelerate reactions but risk nitro group reduction or decomposition. Optimal amidation occurs at 50–60°C for 6–8 hours.

Industrial Manufacturing Techniques

Scale-up efforts focus on continuous flow reactors to improve heat and mass transfer. For example, microreactors enable precise control of $$SOCl_2$$ addition during acyl chloride synthesis, achieving 90% conversion with 99% purity. Catalytic hydrogenation is avoided to prevent unintended nitro reduction.

Cost Drivers:

- $$HATU$$ expense limits large-scale use.

- $$SOCl_2$$ handling requires specialized infrastructure.

Critical Analysis of Methodologies

Challenges

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 3-Nitrobenzoic acid + 4-phenylpiperazine |

| Basic hydrolysis | NaOH (3M), 80°C | Sodium 3-nitrobenzoate + 4-phenylpiperazine |

-

Hydrolysis rates depend on steric hindrance from the phenylpiperazine moiety.

-

Acidic conditions typically yield higher purity products due to reduced side reactions.

Reduction of Nitro Group

The 3-nitrophenyl group can be selectively reduced to an amine:

-

Hydrogenation preserves the piperazine ring integrity, while SnCl₂ may require inert atmospheres to prevent oxidation .

Electrophilic Aromatic Substitution

The electron-deficient nitrophenyl group directs electrophiles to meta positions:

| Reaction | Reagents | Products |

|---|---|---|

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Nitro-5-sulfophenyl derivative |

| Halogenation | Cl₂, FeCl₃, 0°C | 3-Nitro-5-chlorophenyl derivative |

Piperazine Functionalization

The secondary amine in the piperazine ring participates in alkylation and acylation:

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperazine derivative |

| Acylation | Acetyl chloride, pyridine | N-Acetylpiperazine derivative |

Cross-Coupling Reactions

The nitro group can be converted to a reactive handle for coupling:

| Reaction | Reagents | Products |

|---|---|---|

| Ullmann coupling | CuI, aryl iodide, DMF | Biaryl derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Functionalized arylpiperazine analogs |

-

Requires prior conversion of the nitro group to a halide (e.g., via Sandmeyer reaction).

Key Research Findings

-

Biological Relevance : Reduction of the nitro group enhances interactions with serotonin receptors, suggesting potential antidepressant applications.

-

Stability : The carboxamide group resists hydrolysis at physiological pH, making the compound suitable for in vivo studies.

-

Synthetic Utility : Piperazine alkylation enables modular derivatization for structure-activity relationship studies .

Scientific Research Applications

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nitro group in N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is a strong electron-withdrawing substituent, which contrasts with halogen (e.g., Cl, F) or electron-donating groups in analogues. Key comparisons include:

Key Observations :

- Nitro vs.

- Nitro vs. Cyano: The cyano group (-CN) in analogues like compound 22f provides similar electron-withdrawing effects but with a smaller steric footprint, leading to higher synthetic yields (70% vs. unreported for nitro derivatives) .

Comparison with Analogues :

- N-(2-Nitrophenyl) Derivatives : Synthesis of 2-nitro-substituted compounds (e.g., Example 3 in ) involves tert-butyl carbamate intermediates, with yields dependent on nitro group positioning .

- Halogenated Analogues : Compounds like N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamide are synthesized via carbothioamide intermediates, achieving moderate yields (45–57%) .

Structural Characterization

- NMR Spectroscopy: The nitro group in the meta position causes distinct deshielding in $^1$H NMR (e.g., aromatic protons near -NO₂ resonate at δ 7.5–8.5 ppm), contrasting with chloro (δ 7.2–7.4 ppm) or fluoro (δ 6.8–7.1 ppm) substituents .

- Mass Spectrometry: Molecular ion peaks for nitro derivatives (e.g., [M+H]⁺ at m/z 340) are distinguishable from chloro ([M+H]⁺ at m/z 330) or cyano ([M+H]⁺ at m/z 325) analogues .

Biological Activity

N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3-nitrophenyl group and a phenyl group. This configuration is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazines can inhibit cell proliferation in various cancer cell lines, including MCF-7 and HCT-116. The IC50 values for some derivatives were reported as low as 0.48 µM against MCF-7 cells, indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Other Piperazine Derivatives | HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar activity.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes, such as α/β-hydrolases. Inhibitors targeting these enzymes could have implications in treating diseases where these enzymes play a role .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The presence of electron-withdrawing groups like the nitro group at the para position enhances its potency by increasing electron deficiency in the aromatic system, which can improve binding affinity to target proteins .

Study 1: Anticancer Assessment

In a study assessing the anticancer properties of piperazine derivatives, this compound was shown to significantly inhibit growth in breast cancer cell lines. The mechanism involved apoptosis induction through increased caspase activity.

Study 2: Enzyme Inhibition Profiling

Another study focused on enzyme inhibition revealed that this compound could selectively inhibit specific hydrolases, leading to increased levels of certain phospholipids in human cells. This suggests potential applications in modulating lipid metabolism and inflammation .

Q & A

Q. What are the common synthetic routes for N-(3-nitrophenyl)-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling a nitro-substituted aniline derivative (e.g., 3-nitroaniline) with a pre-functionalized piperazine-carboxamide intermediate. Key steps include:

- Coupling agents : Use of carbodiimides (e.g., DCC or EDC) to activate the carboxamide bond .

- Solvent systems : Polar aprotic solvents (e.g., THF or DMF) under reflux conditions (4–12 hours) to enhance reactivity .

- Purification : Recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Optimization : Temperature (60–80°C), stoichiometric ratios (1:1.2 amine/carboxylic acid), and catalyst loading (5–10 mol%) are systematically varied to maximize yield (>70%) and purity (>95% HPLC).

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Analytical techniques :

- HPLC : Retention time comparison with standards; purity ≥95% .

- NMR spectroscopy : Confirmation of proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine-CH₂ at δ 3.0–3.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 369.15 for C₁₇H₁₇N₄O₃) .

Advanced Research Questions

Q. What structural insights can be derived from X-ray crystallography for piperazine-carboxamide derivatives?

- Key findings :

- Conformation : Piperazine rings adopt a chair conformation, with bond lengths (C–N: 1.45–1.49 Å) and angles (N–C–C: 109.5°) consistent with sp³ hybridization .

- Intermolecular interactions : N–H⋯O hydrogen bonds form chains (e.g., d(N⋯O) = 2.89 Å), stabilizing crystal packing .

- Methodological considerations : Data-to-parameter ratios >15 and R-factors <0.06 ensure reliability in structural determination .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

- Case study : While N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide (a structural analog) shows anticancer activity in vitro, discrepancies arise due to:

- Assay variability : Cell line specificity (e.g., IC₅₀ ranges from 2 μM in HeLa to >50 μM in MCF-7) .

- Target promiscuity : Off-target effects (e.g., serotonin receptor binding at Ki = 120 nM) may obscure mechanistic conclusions .

- Resolution strategies :

- Orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation).

- Meta-analysis of dose-response curves across studies .

Q. What methodologies are recommended for evaluating the compound's pharmacokinetic properties?

- In vitro models :

- Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates oral bioavailability .

- Microsomal stability : Half-life (t₁/₂) >30 minutes in liver microsomes suggests metabolic stability .

- In silico tools :

- ADMET prediction : LogP <3.5 (SwissADME) to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.